3-BROMO-N-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]-4-METHOXYBENZAMIDE
Overview
Description
3-BROMO-N-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]-4-METHOXYBENZAMIDE is a complex organic compound that features a bromine atom, an indole moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]-4-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Bartoli reaction or a Heck coupling reaction.
Sulfonylation: The indole derivative is then sulfonylated using appropriate sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
3-BROMO-N-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]-4-METHOXYBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used to study the biological activities of indole derivatives, including their antiviral, anti-inflammatory, and antimicrobial properties.
Industrial Applications: It can be used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-BROMO-N-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and celecoxib share the indole moiety and exhibit anti-inflammatory properties.
Sulfonyl Derivatives: Compounds with sulfonyl groups, such as sulfonamides, are known for their antimicrobial activity.
Uniqueness
3-BROMO-N-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]-4-METHOXYBENZAMIDE is unique due to its combination of a bromine atom, an indole moiety, and a sulfonyl group, which together confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4S/c1-29-21-11-6-16(14-19(21)23)22(26)24-17-7-9-18(10-8-17)30(27,28)25-13-12-15-4-2-3-5-20(15)25/h2-11,14H,12-13H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOTXPYMTMBZLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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